

# Spectrophotometric Determination of Antimony in Solutions: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Antimonate*

Cat. No.: *B1203111*

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## Introduction

Antimony and its compounds are of significant interest across various scientific disciplines, including environmental science, toxicology, and pharmaceutical development. Accurate and sensitive quantification of antimony in different matrices is crucial. Spectrophotometry offers a rapid, cost-effective, and widely accessible analytical approach for this purpose. This document provides detailed application notes and experimental protocols for two robust and commonly employed spectrophotometric methods for the determination of antimony in solutions: the Rhodamine B method and the Iodide method.

## Principle of Methods

1. Rhodamine B Method: This method is based on the formation of an ion-association complex between the colored Rhodamine B dye and the hexachloroantimonate (V) ion ( $\text{SbCl}_6^-$ ) in a strongly acidic medium. Antimony (III) is first oxidized to Antimony (V) using an oxidizing agent like sodium nitrite. The resulting colored complex is then extracted into an organic solvent, and the absorbance is measured at a specific wavelength. The intensity of the color is directly proportional to the concentration of antimony.

2. Iodide Method: In an acidic medium, antimony (III) reacts with an excess of iodide ions to form a stable yellow-colored iodo-antimonite complex. The absorbance of this complex is

measured in the visible or ultraviolet region of the spectrum. This method is valued for its simplicity and is applicable to the determination of antimony in various samples.[\[1\]](#)

## Quantitative Data Summary

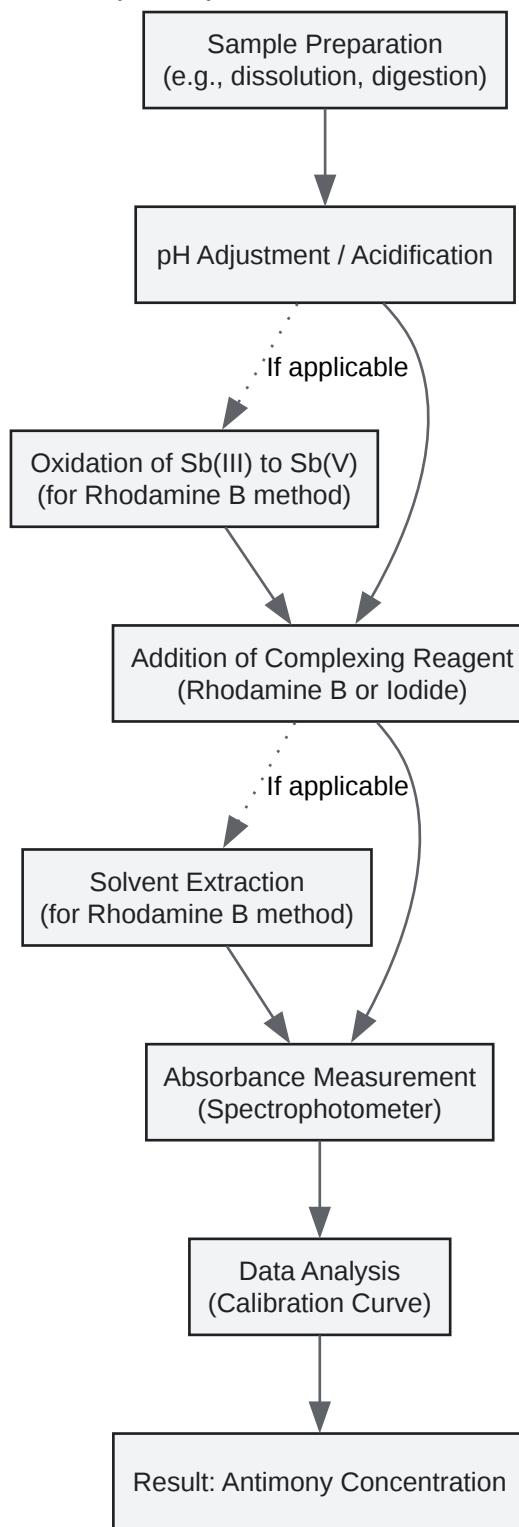
The following table summarizes the key quantitative parameters for the Rhodamine B and Iodide methods for antimony determination.

Parameter	Rhodamine B Method	Iodide Method
Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )	565 nm <a href="#">[2]</a>	425 nm or 331 nm <a href="#">[1]</a>
Molar Absorptivity ( $\epsilon$ )	High (specific value varies with conditions)	$(4.1\text{--}6.8) \times 10^3 \text{ L mol}^{-1} \text{ cm}^{-1}$ (with amidines) <a href="#">[3]</a>
Linear Range	Typically in the sub-ppm to ppm range	0.1 - 6.0 $\mu\text{g}$ of antimony <a href="#">[4]</a>
Limit of Detection (LOD)	~0.5 ppm in rock samples; 0.1 $\mu\text{g}$ in pure solutions <a href="#">[5][6]</a>	0.2 $\mu\text{g/mL}$ <a href="#">[3]</a>
Limit of Quantification (LOQ)	Data not readily available	Data not readily available
Primary Interferences	Gold, Thallium	Bismuth (Bi(III)), Molybdenum <a href="#">[1][3]</a>

## Experimental Workflow

The general workflow for the spectrophotometric determination of antimony involves several key steps from sample preparation to data analysis.

## General Workflow for Spectrophotometric Determination of Antimony

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Caption: General workflow for the spectrophotometric determination of antimony.

# Experimental Protocols

## Method 1: Rhodamine B Method

This protocol is designed for the determination of trace amounts of antimony.

### 1. Reagents and Solutions:

- Standard Antimony Solution (100 µg/mL): Dissolve 0.1000 g of pure antimony metal in 25 mL of hot, concentrated sulfuric acid. Cool and carefully dilute to 1 L with deionized water.
- Working Antimony Standard (1 µg/mL): Dilute 10 mL of the 100 µg/mL standard antimony solution to 1 L with deionized water.
- Rhodamine B Solution (0.02% w/v): Dissolve 0.02 g of Rhodamine B in 100 mL of deionized water.
- Hydrochloric Acid (HCl), Concentrated.
- Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>), Concentrated.
- Sodium Nitrite Solution (1% w/v): Dissolve 1 g of sodium nitrite in 100 mL of deionized water. Prepare this solution fresh daily.
- Benzene or Toluene (Solvent).

### 2. Preparation of Calibration Curve:

- Pipette 0, 1.0, 2.0, 4.0, 6.0, and 8.0 mL of the working antimony standard solution (1 µg/mL) into a series of 125 mL separatory funnels.
- To each funnel, add 5 mL of concentrated hydrochloric acid and 2 mL of concentrated sulfuric acid.
- Add 0.5 mL of 1% sodium nitrite solution to each funnel and mix well. Allow the solution to stand for 3 minutes to ensure complete oxidation of antimony.
- Add 1 mL of 0.02% Rhodamine B solution and mix.

- Add 10 mL of benzene or toluene to each funnel. Shake vigorously for 1 minute.
- Allow the layers to separate. Discard the lower aqueous layer.
- Transfer the organic layer to a clean, dry cuvette.
- Measure the absorbance of each solution at 565 nm against a reagent blank (the "0 mL" standard).
- Plot a calibration curve of absorbance versus the amount of antimony (in  $\mu\text{g}$ ).

### 3. Sample Analysis:

- Take a known aliquot of the sample solution and transfer it to a 125 mL separatory funnel.
- Follow steps 2-8 as described in the "Preparation of Calibration Curve" section.
- Determine the amount of antimony in the sample from the calibration curve.
- Calculate the concentration of antimony in the original sample.

## Method 2: Iodide Method

This protocol is suitable for the determination of antimony in solutions with fewer interfering ions.

### 1. Reagents and Solutions:

- Standard Antimony Solution (100  $\mu\text{g}/\text{mL}$ ): Prepare as described in the Rhodamine B method.
- Working Antimony Standard (10  $\mu\text{g}/\text{mL}$ ): Dilute 10 mL of the 100  $\mu\text{g}/\text{mL}$  standard antimony solution to 100 mL with deionized water.
- Potassium Iodide (KI) Solution (30% w/v): Dissolve 30 g of potassium iodide in 70 mL of deionized water. Prepare this solution fresh weekly and store in a dark bottle.
- Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ), 5 M.

- Ascorbic Acid Solution (5% w/v): Dissolve 5 g of ascorbic acid in 100 mL of deionized water. Prepare fresh daily.

### 2. Preparation of Calibration Curve:

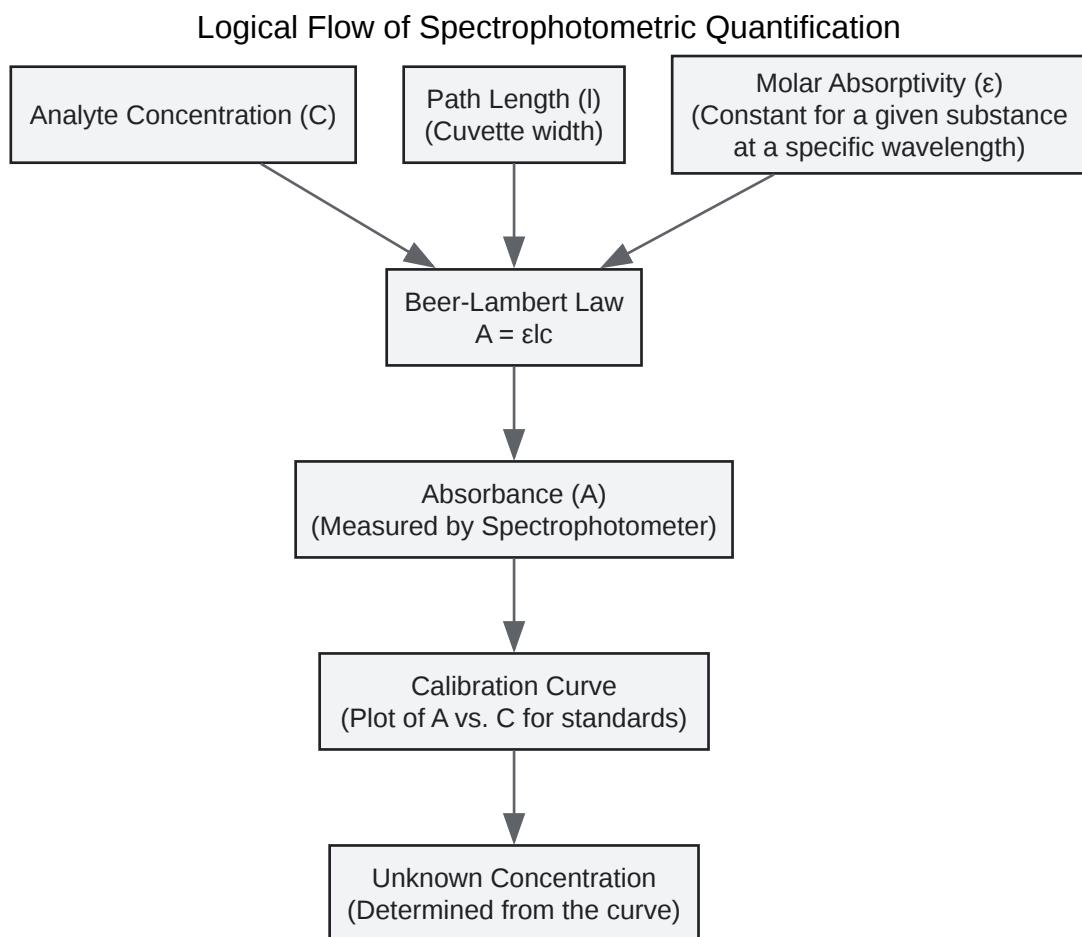
- Pipette 0, 1.0, 2.0, 4.0, 6.0, and 8.0 mL of the working antimony standard solution (10  $\mu\text{g/mL}$ ) into a series of 50 mL volumetric flasks.
- To each flask, add 10 mL of 5 M sulfuric acid.
- Add 5 mL of 30% potassium iodide solution to each flask and mix well.
- Add 2 mL of 5% ascorbic acid solution to prevent the liberation of free iodine.
- Dilute to the mark with deionized water and mix thoroughly.
- Allow the solutions to stand for 10 minutes for full color development.
- Measure the absorbance of each solution at 425 nm against a reagent blank (the "0 mL" standard).
- Plot a calibration curve of absorbance versus the concentration of antimony (in  $\mu\text{g/mL}$ ).

### 3. Sample Analysis:

- Take a known aliquot of the sample solution and transfer it to a 50 mL volumetric flask.
- Follow steps 2-7 as described in the "Preparation of Calibration Curve" section.
- Determine the concentration of antimony in the sample from the calibration curve.
- Calculate the concentration of antimony in the original sample.

## Logical Relationships in Spectrophotometric Analysis

The following diagram illustrates the logical relationship between the key components and steps in a typical spectrophotometric analysis based on Beer-Lambert Law.



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Caption: Logical flow of spectrophotometric quantification.

## Concluding Remarks

The choice between the Rhodamine B and Iodide methods will depend on the expected concentration of antimony, the sample matrix, and the potential for interfering ions. The Rhodamine B method is generally more sensitive but involves an extraction step and can be prone to interferences from other metal ions that form colored complexes. The Iodide method is simpler and faster but may be less sensitive and is susceptible to interference from bismuth and molybdenum. It is recommended to perform spike and recovery experiments to validate the chosen method for a specific sample matrix. Proper laboratory safety precautions should be followed when handling concentrated acids and organic solvents.

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